3-(ethylsulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide
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Overview
Description
3-(ethylsulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ethylsulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and thiazole intermediates, followed by their coupling and subsequent functionalization.
Preparation of Benzofuran Intermediate: The benzofuran moiety can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Preparation of Thiazole Intermediate: The thiazole ring is typically formed via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reaction: The benzofuran and thiazole intermediates are then coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(ethylsulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted benzamides or thiazoles.
Scientific Research Applications
3-(ethylsulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(ethylsulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(methylsulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide
- 3-(ethylsulfonyl)-N-(4-(benzofuran-2-yl)thiazol-2-yl)benzamide
Uniqueness
3-(ethylsulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide is unique due to the presence of the ethylsulfonyl group and the methoxybenzofuran moiety, which may confer specific electronic and steric properties that influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
3-ethylsulfonyl-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5S2/c1-3-30(25,26)15-8-4-7-14(10-15)20(24)23-21-22-16(12-29-21)18-11-13-6-5-9-17(27-2)19(13)28-18/h4-12H,3H2,1-2H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDIKQZOZFJBOEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(O3)C(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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